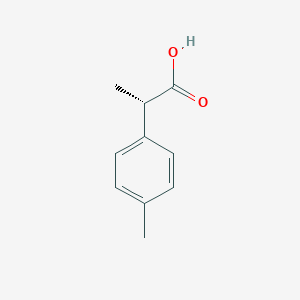

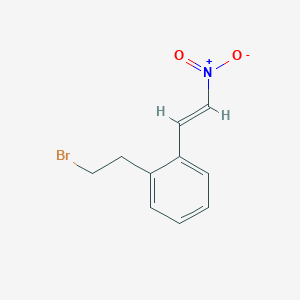

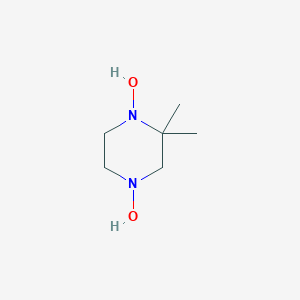

![molecular formula C7H5ClN2 B040424 6-Chloroimidazo[1,2-a]pyridine CAS No. 6188-25-6](/img/structure/B40424.png)

6-Chloroimidazo[1,2-a]pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Chloroimidazo[1,2-a]pyridine and related derivatives has been explored through various methods. For instance, Rousseau and Robins (1965) developed a new route for synthesizing 4-chloroimidazo[4,5-c]pyridine, which is closely related to this compound (Rousseau & Robins, 1965). Additionally, Enguehard et al. (2003) reported efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, utilizing palladium- or copper-catalyzed methodology (Enguehard et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been a subject of study. For example, Enguehard et al. (2003) described the crystal structure for 6-N-methylanilinoimidazo[1,2-a]pyridine, a derivative of this compound (Enguehard et al., 2003).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of diverse compounds. A study by Liu et al. (2015) illustrated the NH2CN-promoted integration of domino sequences for constructing 6-iodo-3-methylthioimidazo[1,2-a]pyridines (Liu et al., 2015). Similarly, Delaye et al. (2017) developed an efficient method for regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridine using Suzuki-Miyaura and Sonogashira cross-coupling reactions (Delaye et al., 2017).

Physical Properties Analysis

The physical properties of this compound and its derivatives are closely linked to their molecular structure. For example, the study on the synthesis and structure of 2-(1Н-Indol-1-yl)-6-ferrocenyl-4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidine by Antuf’eva et al. (2018) included analysis of IR and 1Н NMR spectroscopy, and X-ray diffraction, which are essential for understanding the physical properties of these compounds (Antuf’eva et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound derivatives are diverse. A study by Taha et al. (2016) synthesized various 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives and evaluated their chemical properties, including antiglycation, antioxidant, and β-glucuronidase potential (Taha et al., 2016).

Aplicaciones Científicas De Investigación

Therapeutic Agent Development : The imidazo[1,2-a]pyridine scaffold, including 6-Chloroimidazo[1,2-a]pyridine, has potential as a "drug prejudice" scaffold for developing novel therapeutic agents. These agents can have diverse activities, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant properties (Deep et al., 2016).

Material Science Applications : Substituted imidazo[1,2-a]pyridine ligands are used in synthesizing one-dimensional coordination polymers with enhanced photoluminescent, phosphorescent emission, and antiferromagnetic interactions (Jiang & Yong, 2019).

Organic Synthesis : The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives has applications in organic synthesis and drug discovery. This method can be pivotal for synthesizing new compounds with improved properties (Rousseau & Robins, 1965).

Antiviral Research : Substituted imidazo[4,5-b]pyridines show promising anti-HBV (Hepatitis B Virus) activity, highlighting their potential in antiviral drug development (Gerasi et al., 2020).

Antitumor Treatments : Novel Cu(II)-based coordination complexes based on substituted imidazo[1,2-a]pyridine ligands have inhibitory effects on human myocardial aneurysm cells, indicating potential for future antitumor treatments (Liu et al., 2020).

Synthetic Methodology : Improved methods for synthesizing polychlorinated imidazo[1,2-a]pyridines have been developed, allowing for the synthesis of novel compounds with specific properties (Gudmundsson et al., 1997).

Viscosity Sensing : Novel low-molecular-weight styryl dyes based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde show significant enhancement in emission intensity in viscous environments, offering potential for viscosity sensing applications (Jadhav & Sekar, 2017).

Mecanismo De Acción

Target of Action

It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Mode of Action

The compound interacts with its targets by binding to them and causing a change in their function. This interaction is highly selective and sensitive, and it has a brilliant reversibility . The compound’s mode of action is primarily through its ability to detect changes in pH value, particularly in acidic conditions (3.0–7.0) .

Biochemical Pathways

It’s known that the compound has been used to detect changes in ph value, suggesting that it may interact with biochemical pathways related to ph regulation .

Pharmacokinetics

The compound is known to have high selectivity and sensitivity, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

The primary result of the action of 6-Chloroimidazo[1,2-a]pyridine is the detection of changes in pH value. The compound has been successfully applied to detect intracellular H+ in yeast, demonstrating its utility in real-time imaging of pH changes .

Action Environment

The action of this compound is influenced by the pH of the environment. The compound is effective in acidic conditions (pH 3.0–7.0), and its action may be less effective or ineffective in environments outside this pH range .

Safety and Hazards

6-Chloroimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

Direcciones Futuras

The use of commercially available compounds like 6-Chloroimidazo[1,2-a]pyridine as fluorescent probes is expected to greatly promote the development of fluorescent imaging . In particular, the use of this compound-2-carboxylic acid for real-time imaging of pH changes in yeast has been realized , indicating potential future directions in bioimaging applications.

Propiedades

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGYCZJSVFGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377406 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6188-25-6 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for 6-chloroimidazo[1,2-a]pyridine and its derivatives?

A1: Several synthetic approaches have been explored for this compound and its derivatives. One method involves reacting 2-amino-5-chloropyridine with N,N-dimethylformamide dimethylacetal to form an intermediate, (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine. This intermediate is then reacted with bromoacetonitrile under basic conditions to yield this compound-3-formonitrile. [] Another method utilizes palladium(0)-catalyzed C-H alkenylation to directly functionalize 6-chloroimidazo[1,2-a]pyridines with bromoalkenes, resulting in 3-alkenylimidazo[1,2-a]pyridines. [] This method offers a direct route to diversely substituted derivatives.

Q2: Can the 6-chloro substituent on the imidazo[1,2-a]pyridine scaffold be further functionalized?

A2: Yes, research has demonstrated the successful functionalization of the 6-chloro substituent. For instance, Suzuki cross-coupling reactions have been employed to introduce various aryl groups to the 6-position of this compound. [] This versatility in functionalization expands the possibilities for creating a library of compounds with tailored properties.

Q3: Are there any reported applications of this compound derivatives as fluorescent probes?

A3: While the provided research papers don't explicitly delve into applications as fluorescent probes, a related study highlights the potential of a this compound-2-carboxylic acid derivative for pH sensing. [] This suggests that the unique electronic properties of this scaffold could be exploited for developing fluorescent probes for various applications.

Q4: What are the advantages of using microwave-assisted synthesis in the context of this compound synthesis?

A4: Microwave-assisted synthesis has been shown to significantly accelerate reaction rates and improve yields in organic synthesis, including reactions involving this compound. Specifically, palladium(0)-catalyzed C3 alkenylation of imidazo[1,2-a]pyridines benefited from microwave irradiation, leading to shorter reaction times and higher product yields compared to conventional heating methods. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

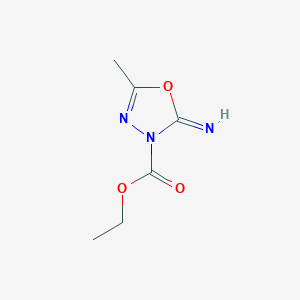

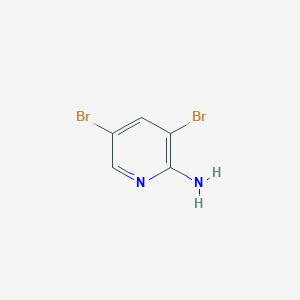

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

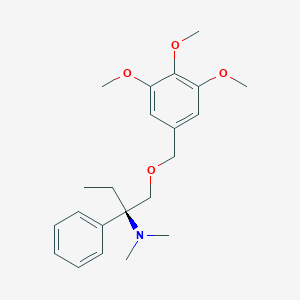

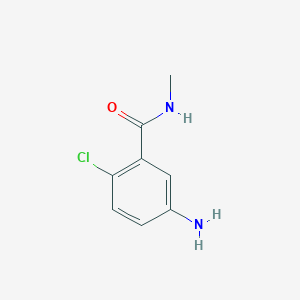

![methyl 2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[(4-bromobenzoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoate](/img/structure/B40347.png)

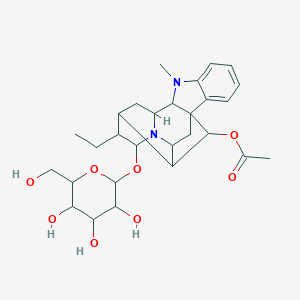

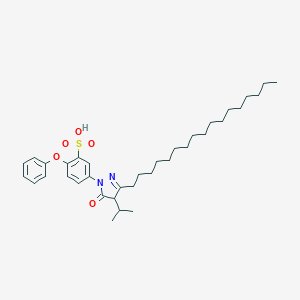

![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)